molecular formula C26H26ClN7O3S B2581738 N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1020048-19-4

N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2581738
CAS No.: 1020048-19-4
M. Wt: 552.05
InChI Key: GPJMPQYWCVBXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H26ClN7O3S and its molecular weight is 552.05. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A 3-chlorophenyl group
  • A pyrazole ring with dimethyl substitutions
  • An 8,9-dimethoxy triazoloquinazolin moiety
  • A sulfanyl acetamide linkage

These structural elements contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The presence of the pyrazole and triazoloquinazolin rings allows for interaction with various enzymes involved in cell signaling pathways.
  • Receptor Modulation : The compound may act as a modulator of receptors implicated in cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These findings suggest that the compound may exhibit significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

Compounds containing pyrazole structures have also been explored for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection by inhibiting neuroinflammatory responses and promoting neuronal survival in models of neurodegenerative diseases.

Case Study 1: Anticancer Screening

In a study investigating the anticancer activity of various pyrazole derivatives, this compound was screened against several cancer cell lines. The results indicated promising cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of similar compounds through molecular docking studies. Results indicated that the compound effectively binds to target enzymes involved in cancer metabolism and proliferation pathways.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN7O3S/c1-15-10-16(2)33(31-15)9-8-23-30-25-19-12-21(36-3)22(37-4)13-20(19)29-26(34(25)32-23)38-14-24(35)28-18-7-5-6-17(27)11-18/h5-7,10-13H,8-9,14H2,1-4H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJMPQYWCVBXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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